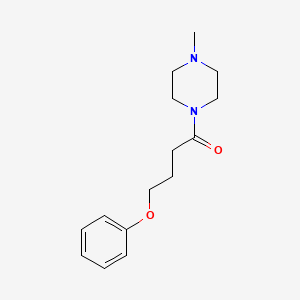![molecular formula C23H27N3O B6018235 1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide](/img/structure/B6018235.png)
1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at the Upjohn Company. U-47700 has been used in scientific research to study its mechanism of action and potential medical applications.
Wirkmechanismus
1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide works by binding to opioid receptors in the brain and spinal cord. This binding activates the receptors, which then release chemicals that block pain signals and produce feelings of euphoria. This compound is a potent opioid agonist, meaning that it has a strong affinity for the opioid receptors.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It can cause respiratory depression, which can be fatal in high doses. It can also cause sedation, nausea, and vomiting. This compound has been shown to have a high potential for abuse and dependence.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide has been used in scientific research to study its mechanism of action and potential medical applications. It has advantages in that it is a potent and selective opioid agonist, meaning that it has a strong affinity for the opioid receptors. However, its limitations include its potential for abuse and dependence, as well as its potential for respiratory depression.
Zukünftige Richtungen
There are a number of future directions for research on 1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide. One area of research could focus on developing safer and more effective opioid analgesics that do not have the potential for abuse and dependence. Another area of research could focus on developing treatments for opioid addiction that are based on the mechanism of action of this compound. Finally, research could focus on understanding the biochemical and physiological effects of this compound in order to develop better treatments for opioid overdose.
Synthesemethoden
1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of 3-methylbutyryl chloride with 3-aminoindole, followed by the addition of N-phenethylpiperidine and N-methylformamide. The resulting mixture is then heated to produce this compound.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-indole-3-carboxamide has been used in scientific research to study its potential medical applications. It has been shown to have analgesic effects similar to those of other opioids, such as morphine and fentanyl. This compound has also been shown to have potential as a treatment for opioid addiction.
Eigenschaften
IUPAC Name |
1-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-25-17-21(20-11-5-6-12-22(20)25)23(27)24-19-10-7-14-26(16-19)15-13-18-8-3-2-4-9-18/h2-6,8-9,11-12,17,19H,7,10,13-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWJBODJIBIDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3CCCN(C3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12-oxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-12H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxamide](/img/structure/B6018159.png)
![1-(2-{[(3-cyclopentylpropyl)amino]methyl}-5-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6018160.png)
![4-[(5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B6018178.png)
![4-amino-N-[2-(1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6018182.png)
![ethyl 3-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B6018194.png)
![3-(4-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6018198.png)
![potassium {3-[(1-bromo-2-naphthyl)oxy]-2-hydroxypropyl}methylsulfamate](/img/structure/B6018205.png)
![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6018206.png)
![3-amino-5-chloro-N-(2,5-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6018211.png)
![2-{2-[(3-ethoxy-4-hydroxybenzylidene)amino]ethyl}isoindolin-1-one](/img/structure/B6018215.png)
acetate](/img/structure/B6018223.png)
![5,5-dimethyl-2-{1-[(2-methylphenyl)amino]propylidene}-1,3-cyclohexanedione](/img/structure/B6018224.png)
![4-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B6018227.png)
